Lipophilicity: A Quantified Advantage over Des-Methyl Analogs
The compound's lipophilicity, measured by its calculated partition coefficient (LogP), is a key differentiator. The target compound has a LogP of 3.28 . This value is approximately 0.99 LogP units higher than that of 2-Bromo-4-chlorobenzonitrile, which has a LogP of 2.29 and lacks the 4-methyl group . This indicates significantly higher hydrophobicity for the target compound, which can be a critical factor in designing molecules with improved membrane permeability or in selecting appropriate solvent systems for synthesis.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | LogP = 3.28 |
| Comparator Or Baseline | 2-Bromo-4-chlorobenzonitrile: LogP = 2.29 |
| Quantified Difference | ΔLogP ≈ 0.99 (higher) |
| Conditions | In silico prediction / Calculated value |
Why This Matters
The higher LogP value directly translates to a roughly 10-fold increase in the compound's preference for organic phases over aqueous phases, impacting solubility, chromatographic behavior, and the pharmacokinetic profile of derived compounds, thus providing a quantitative basis for its selection in drug discovery.
